molecular formula C15H21NO3 B2901394 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone CAS No. 763916-51-4

1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone

Cat. No. B2901394
CAS RN: 763916-51-4
M. Wt: 263.337
InChI Key: ZAHAYRAAFOGQNB-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a biochemical used for proteomics research . It has a molecular formula of C15H21NO3 and a molecular weight of 263.33 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H21NO3 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.33 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination or reference to a comprehensive chemical database.

Mechanism of Action

The mechanism of action for 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is not specified in the search results. Its use in proteomics research suggests it may interact with proteins or other biomolecules , but specific details would depend on the context of the research.

Safety and Hazards

Specific safety and hazard information for 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. Consultation of a Material Safety Data Sheet (MSDS) or similar safety document is recommended .

Future Directions

The future directions for research involving 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, disease mechanisms, or drug development.

properties

IUPAC Name

1-[4-ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-19-15-5-4-13(12(2)17)10-14(15)11-16-6-8-18-9-7-16/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHAYRAAFOGQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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